molecular formula C13H22Cl2N2O2 B2868613 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride CAS No. 1216608-15-9

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride

Cat. No. B2868613
CAS RN: 1216608-15-9
M. Wt: 309.23
InChI Key: JDESQQZSYBXXJL-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence starting from vanillin . The critical parameters of each step, as well as the impurities generated, were identified . The overall yield was improved to 63% .


Molecular Structure Analysis

The molecular and crystal structures of similar compounds were determined by a single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

The proposed synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine reacted at high temperature . Amide 4 reacted with POCl3 to yield imine 5 .


Physical And Chemical Properties Analysis

The physical state of similar compounds at 20 degrees Celsius is liquid . The boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .

Scientific Research Applications

Inhibition of Src Kinase Activity

One notable application of related phenylpiperazine derivatives in scientific research is as potent inhibitors of Src kinase activity. These compounds have been optimized for increased inhibition of both Src kinase activity and Src-mediated cell proliferation. For example, a compound with a 4-methylpiperazine group showed significant inhibition of tumor growth in xenograft models, emphasizing its potential in cancer research (Boschelli et al., 2001).

Antidepressant and Anxiolytic Effects

Another research direction involves the exploration of phenylpiperazine derivatives for their antidepressant and anxiolytic-like effects. Studies on compounds such as HBK-14 and HBK-15 have shown potent antidepressant-like activity and anxiolytic-like properties in various animal models. These findings suggest the involvement of the serotonergic system, particularly the 5-HT1A receptor, in the antidepressant and anxiolytic-like actions of these compounds, highlighting their therapeutic potential (Pytka et al., 2015).

In Vivo Imaging of MET Receptor

Phenylpiperazine derivatives have also been utilized in the development of imaging markers for positron emission tomography (PET). Compounds designed for this purpose can facilitate the in vivo imaging of specific receptors, such as the mesenchymal-epithelial transition (MET) receptor. This application is crucial for the clinical development of targeted cancer therapeutics, as it allows for the non-invasive evaluation of MET receptor expression in tumors (Wu et al., 2010).

Catalysis in Organic Synthesis

The functionalization of polymeric materials with N-methylpiperazine groups has been investigated to catalyze specific reactions in organic synthesis, such as the Gewald reaction. This approach leverages the catalytic properties of these materials for the efficient synthesis of organic compounds, demonstrating the versatility of phenylpiperazine derivatives in facilitating chemical transformations (Ma et al., 2012).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Diarylquinoline molecules are interesting models with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

Mechanism of Action

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESQQZSYBXXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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